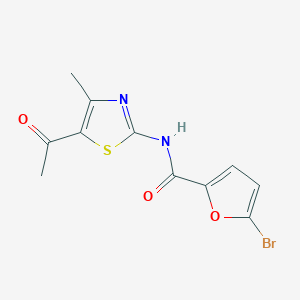
7H-Pyrido(4,3-c)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrido(4,3-c)carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. It is characterized by a fused ring system consisting of a pyridine ring and a carbazole moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods. One common approach involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . Another method includes a chemo- and regioselective tandem [3 + 2] heteroannulation strategy, which combines two mechanistically distinct bond-forming processes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process .
化学反応の分析
Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .
科学的研究の応用
7H-Pyrido(4,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.
類似化合物との比較
- 10H-Pyrido[2,3-b]carbazole
- 7H-Pyrido[3,2-c]carbazole
- 11H-Pyrido[3,4-a]carbazole
Comparison: 7H-Pyrido(4,3-c)carbazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological propertiesFor example, its regioselective synthesis and ability to form stable derivatives make it a valuable compound in medicinal chemistry and material sciences .
特性
CAS番号 |
205-29-8 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
7H-pyrido[4,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H |
InChIキー |
WNKWCVDUFJGGSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
| 205-29-8 | |
同義語 |
7H-PDCA 7H-pyrido(4,3-c)carbazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


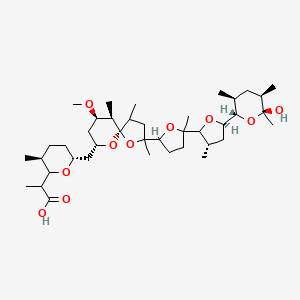

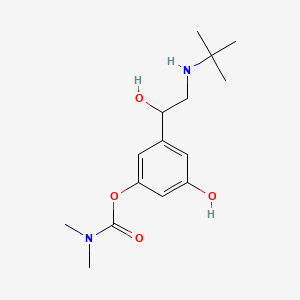
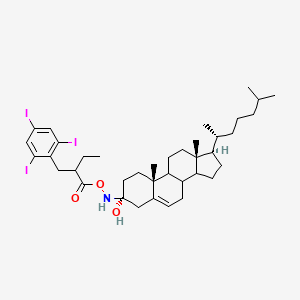
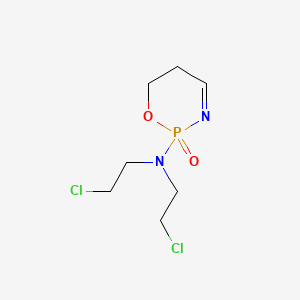

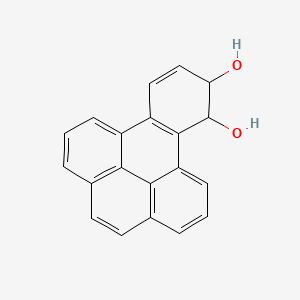
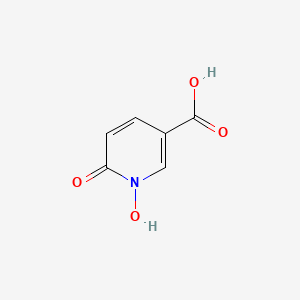
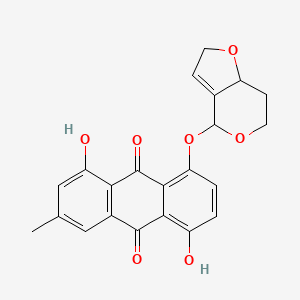
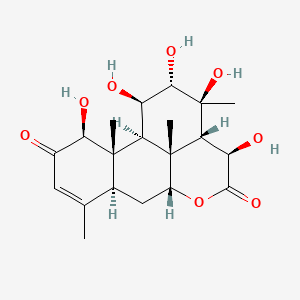
![N~2~,N~4~,N~6~,N~8~-Tetramethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B1215620.png)
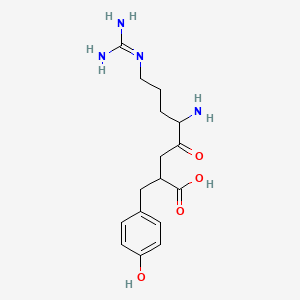
![[1-(3-Phenylpropyl)-4-piperidinyl]-(1-piperidinyl)methanone](/img/structure/B1215623.png)
